![molecular formula C14H8BrFN2OS B2418516 3-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 476297-69-5](/img/structure/B2418516.png)
3-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide” is a derivative of benzothiazole . Benzothiazole derivatives are known for their broad spectrum of biological activities such as anticancer, antioxidant, anti-inflammatory, anti-tumour, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic and anti-fungal among others .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Molecular Structure Analysis
The benzothiazole nucleus is formed by the fusion of the thiazole ring with a benzene ring . The molecular weight of a similar compound, “4-Bromo-6-fluoro-1,3-benzothiazol-2-amine”, is 247.09 .Chemical Reactions Analysis
Benzothiazole derivatives are effective against various types of cancer cell lines through a multitude of mechanisms, some of which are poorly studied or understood . The inhibition of tumour associated CAs by benzothiazole derivatives is better investigated and such compounds may serve as anticancer leads for the development of agents effective against hypoxic tumours .Scientific Research Applications
Fluorescence and Light Emitting Properties
3-Bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide and its derivatives exhibit significant fluorescence properties. For instance, certain derivatives were found to emit blue light in the region between 450 to 495 nm, indicating potential applications in light-emitting devices and fluorescence studies (Mahadevan, 2014).
Synthesis and Pharmacological Evaluation
A range of 1,3-benzothiazol-2-yl benzamides, which includes compounds similar to 3-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide, were synthesized and evaluated for various pharmacological properties. Although pharmacological uses were studied, the synthesis process and chemical structure analysis of these compounds contribute significantly to the field of organic chemistry (Rana, 2008).
Antimicrobial Screening
Some derivatives of 3-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide were synthesized and screened for antimicrobial activity. These studies provide insights into the antimicrobial properties of the compounds, potentially leading to applications in combating microbial infections (Jagtap, 2010).
Copper-Catalyzed Synthesis Processes
The compound and its derivatives have been utilized in copper-catalyzed intramolecular cyclization processes. These methods of synthesis are important for the development of complex organic compounds and have implications in various fields of chemical research (Wang, 2008).
Biological and Pharmacological Screening
Various biological and pharmacological screenings were performed on the compounds related to 3-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide. These studies help in understanding the biological activities of these compounds and their potential therapeutic applications (Patel, 2009).
Crystal Structure and Theoretical Studies
The crystal structures of similar compounds have been extensively studied, providing valuable information on molecular arrangement and interactions. These studies are crucial for understanding the properties of the compound and for designing materials with specific characteristics (Suchetan, 2016).
Future Directions
properties
IUPAC Name |
3-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrFN2OS/c15-9-3-1-2-8(6-9)13(19)18-14-17-11-5-4-10(16)7-12(11)20-14/h1-7H,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXXJYXIKLYQKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrFN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.